molecular formula C7H14ClNO B2386995 2-Azabicyclo[2.2.1]heptan-3-ylmethanol hydrochloride CAS No. 2193064-93-4

2-Azabicyclo[2.2.1]heptan-3-ylmethanol hydrochloride

Cat. No.: B2386995
CAS No.: 2193064-93-4
M. Wt: 163.65
InChI Key: JHYZAAUVMSVEQD-UHFFFAOYSA-N
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Description

2-Azabicyclo[2.2.1]heptan-3-ylmethanol hydrochloride is a bicyclic amine derivative featuring a norbornane-like scaffold with a nitrogen atom at position 2 and a hydroxymethyl group at position 2. The hydrochloride salt enhances its solubility and stability, making it valuable in medicinal chemistry and drug discovery. Its rigid bicyclic structure confers stereochemical control, which is critical for binding to biological targets .

Properties

IUPAC Name

2-azabicyclo[2.2.1]heptan-3-ylmethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c9-4-7-5-1-2-6(3-5)8-7;/h5-9H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHYZAAUVMSVEQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(N2)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azabicyclo[2.2.1]heptan-3-ylmethanol hydrochloride typically involves the reaction of quinuclidine with formaldehyde under acidic conditions to form the intermediate quinuclidin-3-ylmethanol. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Azabicyclo[2.2.1]heptan-3-ylmethanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinuclidin-3-one.

    Reduction: Various reduced derivatives depending on the specific conditions.

    Substitution: Substituted quinuclidin-3-yl derivatives.

Scientific Research Applications

2-Azabicyclo[2.2.1]heptan-3-ylmethanol hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its interactions with biological systems, particularly in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-Azabicyclo[2.2.1]heptan-3-ylmethanol hydrochloride involves its interaction with specific molecular targets in biological systems. The nitrogen atom in its structure allows it to act as a ligand for various receptors, potentially modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Functional Group Variations

Carboxylic Acid Derivatives :

  • 2-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride (CAS: 88260-02-0) replaces the hydroxymethyl group with a carboxylic acid. It is priced at $295.00/g (methyl ester hydrochloride) .
  • (1S,3R,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride (CAS: 448949-66-4) highlights stereochemical differences, with enantiomeric purity critical for chiral drug synthesis .

Methanol vs. Carbamate Derivatives:

  • 1-Azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate hydrochloride (CAS: 1955520-44-1) introduces a carbamate group, enhancing hydrolytic stability and modulating pharmacokinetics. Priced at $206.67/g (95% purity), it serves as a protease inhibitor precursor .

Fluorinated Derivatives

  • 5-Fluoro-2-azabicyclo[2.2.1]heptane HCl (CAS: 2288709-05-5) and 6-Fluoro-2-azabicyclo[2.2.1]heptane HCl (CAS: 1932398-86-1) incorporate fluorine at positions 5 or 4. Fluorination increases lipophilicity (logP +0.5–1.0) and metabolic stability, making these analogs attractive for CNS-targeting drugs .

Ring Size and Heteroatom Variations

  • {2-Azabicyclo[2.1.1]hexan-4-yl}methanol hydrochloride (CAS: 1203686-81-0) reduces ring size from heptane to hexane, altering strain and conformational flexibility. This impacts binding affinity in enzyme inhibition assays .
  • 7-Oxabicyclo[2.2.1]heptane derivatives (e.g., methyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate) replace nitrogen with oxygen, reducing basicity (pKa ~0 vs. ~8 for 2-aza) and modifying electronic properties .

Physical Properties

Compound Melting Point (°C) Molecular Weight (g/mol) Solubility (Water)
2-Azabicyclo[2.2.1]heptan-3-ylmethanol HCl N/A 163.63 High (hydrochloride)
(±)-2-Azabicyclo[2.2.1]hept-5-en-3-one 55–59 109.12 Low
6-Fluoro-2-azabicyclo[2.2.1]heptane HCl N/A 165.60 Moderate

Pharmacological and Commercial Relevance

Commercial Availability

Compound Vendor Price (per gram) Purity
2-Azabicyclo[2.2.1]heptane Enamine €81.00 95%+
Methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate HCl Combi-Blocks $295.00 95%
6-Fluoro-2-azabicyclo[2.2.1]heptane HCl PharmaBlock Enquiry >95%

Biological Activity

2-Azabicyclo[2.2.1]heptan-3-ylmethanol hydrochloride, a bicyclic compound featuring a nitrogen atom within its structure, has garnered attention in medicinal chemistry due to its potential therapeutic applications and interactions with biological systems. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, receptor interactions, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H14ClNC_8H_{14}ClN with a molecular weight of approximately 133.62 g/mol. Its unique bicyclic structure allows for diverse chemical reactivity, making it a valuable candidate for drug development and receptor binding studies.

The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter receptors and enzymes:

  • Receptor Binding : The compound acts as a ligand for nicotinic acetylcholine receptors (nAChRs), which are involved in numerous physiological processes including neurotransmission and muscle contraction.
  • Modulation of Biological Pathways : By binding to these receptors, the compound can influence signaling pathways related to cognition, pain perception, and potentially neuroprotection.

Case Studies

  • Nicotinic Receptor Interaction :
    A study investigated the binding affinity of this compound to various nAChR subtypes. Results indicated that this compound exhibits significant affinity towards α4β2 and α7 subtypes, suggesting its potential role in cognitive enhancement and analgesic effects .
  • Analgesic Properties :
    In preclinical models, derivatives of this compound demonstrated notable analgesic activity comparable to established opioid analgesics. The mechanism was linked to modulation of pain pathways via nAChR activation .
  • Neuroprotective Effects :
    Research highlighted the neuroprotective properties of the compound in models of neurodegeneration, where it was found to reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for conditions like Alzheimer’s disease .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameCAS NumberSimilarity ScoreNotable Activity
(S)-2-Methylpyrrolidine hydrochloride27514-07-40.95Cognitive enhancement
(R)-2-Methylpyrrolidine hydrochloride135324-85-50.95Analgesic effects
Quinuclidine100-21-00.90Antinociceptive properties
Quinuclidin-3-one1009-14-90.88Receptor modulation

This table illustrates that while there are several structurally similar compounds, this compound possesses unique pharmacological profiles that warrant further investigation.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-Azabicyclo[2.2.1]heptan-3-ylmethanol hydrochloride with high enantiomeric purity?

  • Methodological Answer : Prioritize stereoselective synthesis using catalytic hydrogenation or chiral auxiliary approaches. Employ chiral resolution techniques (e.g., chiral HPLC) to isolate enantiomers. Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal stereochemical outcomes and reduce trial-and-error experimentation .
  • Relevant Data : provides stereochemical descriptors (e.g., InChI, isomeric SMILES) to validate enantiomeric configurations .

Q. How can researchers characterize the structural configuration of this compound?

  • Methodological Answer : Use a combination of NMR (¹H/¹³C, COSY, NOESY) to confirm bicyclic framework and substituent positions. X-ray crystallography resolves absolute stereochemistry, while mass spectrometry (HRMS) confirms molecular weight. Cross-reference with PubChem’s canonical SMILES and InChIKey for validation .
  • Relevant Data : includes IUPAC name, InChIKey (WUKAJPOKLIRLLD-YAFCINRGSA-N), and isomeric SMILES for structural alignment .

Q. What stability protocols should be followed for long-term storage of this compound?

  • Methodological Answer : Store at +5°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent hydrolysis or oxidation. Monitor moisture content using Karl Fischer titration. Stability studies under accelerated conditions (e.g., 40°C/75% RH) can predict shelf life .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing derivatives of this compound?

  • Methodological Answer : Apply quantum chemical calculations (DFT, MP2) to model transition states and predict regioselectivity. Use ICReDD’s workflow to integrate computational reaction path searches with high-throughput experimentation, narrowing optimal conditions (e.g., solvent, catalyst) . Feedback loops between experimental data (e.g., yields, selectivity) and simulations refine predictive accuracy .

Q. How to resolve contradictions between theoretical predictions and experimental data in its pharmacological activity?

  • Methodological Answer : Cross-validate computational docking results (e.g., binding affinities) with in vitro assays (e.g., enzyme inhibition, cell viability). Adjust force field parameters in molecular dynamics (MD) simulations to account for solvent effects or protein flexibility. Statistical meta-analysis of published datasets identifies outliers or systematic biases .

Q. What in silico strategies predict interactions between this compound and biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock, Schrödinger) using crystallographic protein structures (PDB). MD simulations (GROMACS, AMBER) assess binding stability and conformational changes. Pharmacophore modeling identifies critical interaction motifs (e.g., hydrogen bonds, hydrophobic pockets) . highlights structural modifications (e.g., methoxy groups) that enhance target specificity .

Q. How does the bicyclic framework influence physicochemical properties compared to monocyclic analogs?

  • Methodological Answer : Compare logP, pKa, and solubility via computational tools (ADMET Predictor). Experimental validation includes HPLC polarity indices and shake-flask solubility tests. demonstrates that bicyclic systems enhance metabolic stability and membrane permeability versus monocyclic analogs .

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